molecular formula C14H16BrF3N2O B8173891 2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide

2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide

Cat. No.: B8173891
M. Wt: 365.19 g/mol
InChI Key: YEVYJDOYZOJZTA-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C14H19BrN2O. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a piperidine ring.

Preparation Methods

The synthesis of 2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide typically involves the following steps:

Chemical Reactions Analysis

2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF3N2O/c1-20-7-5-9(6-8-20)19-13(21)12-10(14(16,17)18)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVYJDOYZOJZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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